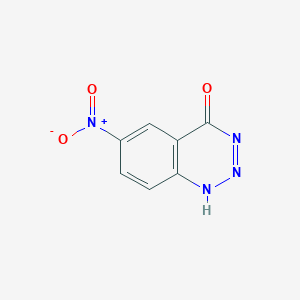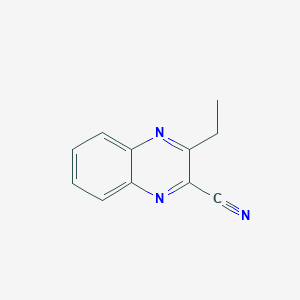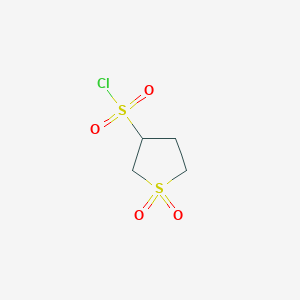
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide
Übersicht
Beschreibung
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is a chemical compound that belongs to the class of organosulfur compounds. It is characterized by the presence of a tetrahydrothiophene ring, which is a saturated five-membered ring containing four carbon atoms and one sulfur atom. The sulfonyl chloride 1,1-dioxide functional group is attached to this ring, indicating the presence of sulfonyl chloride and two oxygen atoms in a dioxide configuration.
Synthesis Analysis
The synthesis of tetrahydrothiophene-S,S-dioxide derivatives has been explored through the Michael ring closure reaction. This reaction involves halomethyl (E)-β-styryl sulfones, such as bromomethyl and chloromethyl variants, which undergo a reaction with sodium enolates derived from compounds like dimethyl malonate, malononitrile, and ethyl acetoacetate. The result of this condensation is the formation of substituted tetrahydrothiophene-S,S-dioxides, representing a novel method of α-haloalkyl sulfones transformations that diverge from the traditional Ramberg–Bäcklund reaction .
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactions involving tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are centered around the introduction of various sulfonyl groups to the hydroxyl group of (R)-tetrahydrothiophene-3-ol. The derivatives prepared in this manner exhibit different enantiomeric purities, which can be enriched through crystallization. The process of crystallization not only improves the enantiomeric purity of the sulfonyl derivatives but also results in mother liquors with high enantiomeric purity. This indicates that the sulfonyl derivatives of tetrahydrothiophene-3-ol can undergo further reactions and modifications to enhance their chiral purity .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide derivatives are influenced by the sulfonyl group and the overall molecular structure. The crystallization process used to enrich the enantiomeric purity of these compounds suggests that they have distinct solid-state properties, which can be manipulated to achieve higher enantiomeric excess (ee) and diastereomeric excess (de). The ability to obtain high %ee in both the crystalline product and the mother liquor implies that these derivatives have favorable solubility and crystallization characteristics, which are essential for applications in chiral synthesis and separation techniques .
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Impact : Tetrahydrothiophene-1,1-dioxide (sulfolane), a variant of Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, is used in natural gas processing. Its high water solubility and mobility in aquifers raise concerns for groundwater contamination. A study investigated its aerobic biodegradation by microbial cultures, which used sulfolane as a carbon, sulfur, and energy source. This research is significant for understanding sulfolane's environmental impact and biodegradation potential (Greene, Beatty, & Fedorak, 2000).
Synthesis of Biologically Active Compounds : Derivatives of Tetrahydrothiophene 1,1-dioxide, which relate to Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide, are used in synthesizing diverse biologically active heterocyclic compounds. These derivatives are not found naturally but are industrially available, playing a role in creating compounds with anticancer, antiviral, and antibacterial properties (Zarovnaya, Dul’nev, & Palchikov, 2015).
Asymmetric Synthesis in Pharmaceutical Applications : Tetrahydrothiophene derivatives, including sulfoxides and sulfones, are used in asymmetric syntheses of polypropionate antibiotics. This process involves catalytic reactions that are essential for developing various natural products with biological interest, such as certain antibiotics and natural toxins (Vogel, Turks, Bouchez, Crăiţă, Murcia, Fonquerne, Didier, Huang, & Flowers, 2008).
Chemical Properties and Applications : Research on Tetrahydrothiophene-based compounds, including sulfoxides and sulfones, highlights their role in various biological and medicinal applications. They are key components in numerous biologically active compounds, utilized in several chemical transformations and surface property control technologies (Benetti, De Risi, Pollini, & Zanirato, 2012).
Oxidative Desulfurization Processes : Tetrahydrothiophene 1,1-dioxide plays a role in oxidative desulfurization processes, where its thermal decomposition is studied for sulfur removal as SO2. This research is crucial for understanding its application in energy and fuel processing (Weh & Klerk, 2017).
Safety And Hazards
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .
Eigenschaften
IUPAC Name |
1,1-dioxothiolane-3-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClO4S2/c5-11(8,9)4-1-2-10(6,7)3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOAOPMCGCFWIHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378201 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
CAS RN |
17115-47-8 | |
| Record name | tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-dioxo-1lambda6-thiolane-3-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




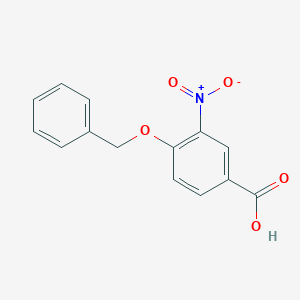

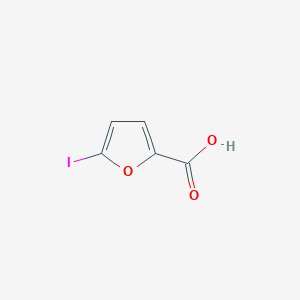
![Ethylamine, N,N-bis(trimethylsilyl)methyl]-](/img/structure/B99061.png)
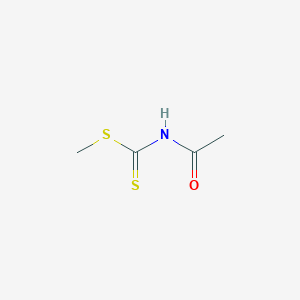
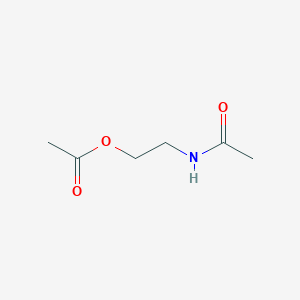
![[(3S,9R,10S,13R,14R,17R)-17-[(2R,5S)-5,6-Dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-trimethylsilane](/img/structure/B99066.png)
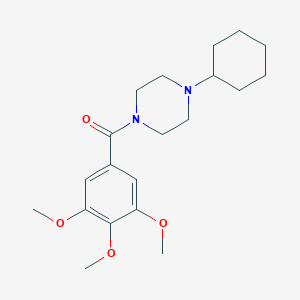
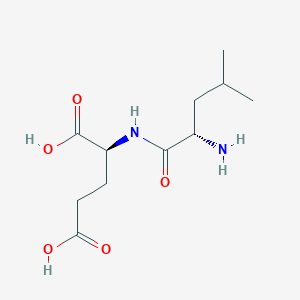
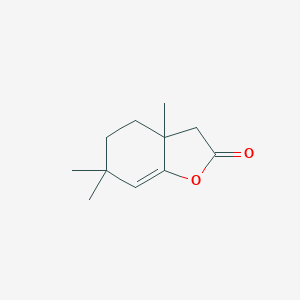
![Benzo[b]thiophene, 2-propyl-](/img/structure/B99072.png)
